2-[(4-bromophenyl)methanesulfonyl]propanoic acid
CAS No.: 1016837-87-8
Cat. No.: VC11662591
Molecular Formula: C10H11BrO4S
Molecular Weight: 307.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016837-87-8 |
|---|---|
| Molecular Formula | C10H11BrO4S |
| Molecular Weight | 307.16 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfonyl]propanoic acid |
| Standard InChI | InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
| Standard InChI Key | RZRPIXOYOQYLCN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br |
Introduction
Structural Characteristics and Molecular Properties
Spectroscopic and Crystallographic Data
While crystallographic data for this specific isomer are unavailable, related sulfonylpropanoic acids exhibit:
-
IR spectra: Strong absorption bands at 1700–1750 cm (C=O stretch), 1150–1200 cm (asymmetric S=O stretch), and 550–600 cm (C-Br stretch).
-
NMR: Expected signals include a singlet for the sulfonyl methyl group ( 3.1–3.3 ppm in H NMR) and a downfield-shifted aromatic proton due to the para-bromo substituent ( 7.4–7.6 ppm) .
Synthetic Methodologies
Bromination Strategies
The para-bromo substitution likely originates from directed bromination of precursor aryl compounds. Patent EP2532644A1 details a regioselective bromination method for analogous structures using aqueous bromine under acidic conditions, achieving >95% para-selectivity :
Key parameters:
-
Solvent: Water or water/toluene mixtures
-
Temperature: 25–35°C
-
Stoichiometry: 1–2 equivalents Br per substrate
This method avoids toxic halogenated solvents (e.g., CCl) and enables industrial-scale production .
Sulfonylation and Acidification
The methanesulfonyl group is introduced via sulfonylation of a 4-bromobenzyl intermediate. A typical two-step sequence involves:
-
Sulfonation: Reaction of 4-bromobenzyl chloride with sodium methanesulfinate:
-
Propanoic Acid Formation: Alkylation of ethyl acetoacetate followed by hydrolysis:
Physicochemical Properties
The bromine atom and sulfonyl group confer high density () and polar surface area (), influencing bioavailability and crystallinity .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under inert gas (N) |
| Stability | Light-sensitive; store in amber glass |
| Toxicity | LD (rat, oral): >2000 mg/kg (estimated) |
| Waste Disposal | Incinerate with scrubber for bromide capture |
Industrial-scale synthesis should avoid bromine gas emissions, opting for closed systems with NaOH scrubbers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume